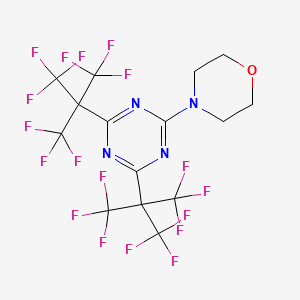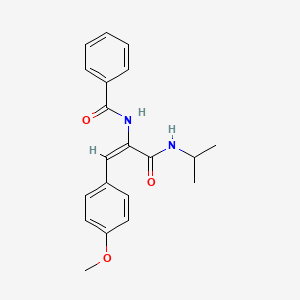![molecular formula C21H19N5O4S B11692405 2-{[3-(2-methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11692405.png)
2-{[3-(2-methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-(2-methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazolinone core, a sulfanyl group, and a hydrazide moiety, making it a versatile molecule for chemical modifications and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(2-methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the quinazolinone intermediate.
Hydrazide Formation: The hydrazide moiety is formed by reacting the sulfanyl-quinazolinone intermediate with hydrazine or its derivatives.
Condensation Reaction: Finally, the compound is completed by condensing the hydrazide with 4-nitrobenzaldehyde under reflux conditions in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted hydrazides
Scientific Research Applications
2-{[3-(2-methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can mimic natural substrates or inhibitors, while the sulfanyl and hydrazide groups can form strong interactions with active sites. This leads to the modulation of biological pathways, resulting in the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Hydrazide Derivatives: Molecules with hydrazide moieties attached to various aromatic or heterocyclic systems.
Sulfanyl Compounds: Compounds featuring sulfanyl groups attached to different cores.
Uniqueness
2-{[3-(2-methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide is unique due to its combination of a quinazolinone core, a sulfanyl group, and a hydrazide moiety. This unique structure allows for diverse chemical modifications and interactions, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H19N5O4S |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
2-[3-(2-methylprop-2-enyl)-4-oxoquinazolin-2-yl]sulfanyl-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H19N5O4S/c1-14(2)12-25-20(28)17-5-3-4-6-18(17)23-21(25)31-13-19(27)24-22-11-15-7-9-16(10-8-15)26(29)30/h3-11H,1,12-13H2,2H3,(H,24,27)/b22-11+ |
InChI Key |
PDXNMBFTRRMHKC-SSDVNMTOSA-N |
Isomeric SMILES |
CC(=C)CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CC(=C)CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11692323.png)
![Nicotinic acid N'-[3-(5-benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-propionyl]-](/img/structure/B11692328.png)
![2-Methylpropyl 4-[2-(4-bromophenoxy)acetamido]benzoate](/img/structure/B11692336.png)

![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11692354.png)
![4,6-bis[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N,N-diphenyl-1,3,5-triazin-2-amine](/img/structure/B11692356.png)
![4-{[2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid](/img/structure/B11692360.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,5-diiodobenzamide](/img/structure/B11692373.png)
![3-{5-[(4-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B11692392.png)
![[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl][4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B11692394.png)
![Nicotinic acid N'-[3-(4-isopropyl-phenyl)-acryloyl]-hydrazide](/img/structure/B11692395.png)
![2-(naphthalen-1-yloxy)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11692398.png)

![Cyclohexyl 4-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)benzoate](/img/structure/B11692412.png)
